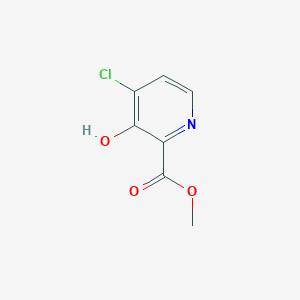

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVWLUHKTWXVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-34-3 | |

| Record name | methyl 4-chloro-3-hydroxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxypyridine-2-carboxylate typically involves the chlorination of 3-hydroxypyridine-2-carboxylic acid followed by esterification. One common method includes the reaction of 3-hydroxypyridine-2-carboxylic acid with thionyl chloride to introduce the chloro group, followed by treatment with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes nucleophilic substitution under controlled conditions. For example:

-

Amination : Reaction with primary or secondary amines yields 4-amino derivatives.

-

Thiolation : Treatment with thiols replaces the chloro group with a thioether moiety.

Reaction Conditions :

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl 4-chloro-3-hydroxypyridine-2-carboxylate | Benzylamine | DMF | 80°C | 72 |

| This compound | Sodium hydrosulfide | Ethanol | Reflux | 68 |

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis or transesterification:

-

Acidic Hydrolysis : Forms 4-chloro-3-hydroxypyridine-2-carboxylic acid.

-

Basic Hydrolysis : Yields the corresponding carboxylate salt.

-

Transesterification : Methanol can be replaced with other alcohols (e.g., ethanol) using acid catalysts.

Mechanism :

Oxidation:

The hydroxyl group at position 3 can be oxidized to a ketone under strong oxidizing agents like KMnO₄, though this is less common due to competing ester hydrolysis .

Reduction:

The ester group can be reduced to a primary alcohol using LiAlH₄:

.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing chloro and ester groups.

-

Nitration : Occurs at position 5 or 6 with HNO₃/H₂SO₄.

-

Sulfonation : Requires fuming H₂SO₄ and elevated temperatures.

Biological Interactions

In medicinal chemistry, this compound acts as a pharmacophore in enzyme inhibition:

-

Antimicrobial Activity : Disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins.

-

Anticancer Potential : Modulates histone deacetylase (HDAC) activity, as seen in structurally related compounds .

Comparative HDAC Inhibition Data :

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| This compound | 1.2 ± 0.3 | HDAC1 |

| Reference Compound (SAHA) | 0.8 ± 0.2 | HDAC1 |

Condensation and Cyclization

The hydroxyl and ester groups facilitate condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes to form imine derivatives.

-

Heterocycle Synthesis : Serves as a precursor for fused pyridine derivatives (e.g., quinoline analogs).

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, generating radicals that dimerize or react with scavengers.

Key Research Findings

-

Synthetic Utility : A 2020 study demonstrated its role in synthesizing HDAC inhibitors with IC₅₀ values comparable to clinical drugs .

-

Microbial Biotransformation : Burkholderia sp. MAK1 catalyzes hydroxylation of analogous pyridines, suggesting potential for directed biosynthesis .

-

Stability : The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of trifluoromethylpyridines, which are key structural motifs in many agrochemical and pharmaceutical compounds.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive compounds, including neuroprotective agents and antimicrobial substances. Its derivatives have been explored for their potential therapeutic effects against conditions such as Alzheimer's disease and infections caused by mycobacteria .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study reported an IC50 value of 21 µM against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

In cellular models of neuroinflammation, this compound has shown promise in reducing pro-inflammatory cytokine levels. This suggests its potential application in treating neurodegenerative diseases.

Industrial Applications

Agrochemical Production

this compound is also employed in the agrochemical industry for the synthesis of pesticides and herbicides. Its derivatives have been integrated into over 20 new agrochemical products that have received ISO common names, demonstrating its commercial viability.

Pharmaceutical Industry

The compound plays a crucial role in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its derivatives are being investigated for their potential use in treating a range of diseases, including cancer and bacterial infections.

Case Study 1: Mycobacterial Inhibition

A phenotypic screening approach revealed that this compound exhibited significant activity against Mycobacterium tuberculosis. Further structure-activity relationship studies indicated that modifications to the pyridine ring could enhance its potency while maintaining selectivity.

Case Study 2: Neuroprotective Effects

In another study focusing on cellular models of neuroinflammation, this compound significantly reduced levels of pro-inflammatory cytokines. This suggests its potential application as a therapeutic agent for conditions like Alzheimer's disease.

Summary of Applications

| Field | Application | Outcome |

|---|---|---|

| Organic Chemistry | Intermediate for complex organic molecules | Synthesis of trifluoromethylpyridines and other bioactive compounds |

| Pharmaceutical Industry | Lead compound for drug development | Potential treatments for neurodegenerative diseases and infections |

| Agrochemical Industry | Production of pesticides and herbicides | Over 20 new agrochemical products developed with ISO common names |

| Biological Research | Investigated for antimicrobial and neuroprotective properties | Significant activity against Mycobacterium tuberculosis; reduction of pro-inflammatory cytokines observed |

Mechanism of Action

The specific mechanism of action of Methyl 4-chloro-3-hydroxypyridine-2-carboxylate depends on its application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and chloro groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride (CAS 176977-85-8)

- Structure : Lacks the hydroxyl group at position 3 but retains the chlorine at position 4 and methyl ester at position 2.

- This may also affect its role in crystal packing, as observed in crystallographic studies using tools like SHELX .

- Applications : Used in pharmaceutical intermediates but may require additional functionalization for biological activity .

Methyl 4-Amino-3-Chloro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)Pyridine-2-Carboxylate

- Structure: Features an amino (-NH₂) group at position 4, chlorine at position 3, and a complex aryl substituent at position 4.

- Impact: The amino group enhances nucleophilicity, enabling coupling reactions (e.g., Suzuki-Miyaura with boronic acids, as described in ). The bulky aryl group increases steric hindrance, reducing reactivity at the pyridine core compared to the target compound .

- Synthesis : Prepared via deacetylation and cross-coupling, contrasting with the hydroxylation steps likely required for the target compound .

(E)-Methyl 3-(4-Chloropyridin-3-yl)Acrylate

- Structure : Contains an acrylate ester (-COOCH₃) conjugated to the pyridine ring at position 3, with chlorine at position 3.

- Impact : The extended conjugation alters electronic properties (e.g., increased UV absorption) and may enhance stability under acidic conditions. However, the lack of a hydroxyl group limits hydrogen-bonding interactions critical for crystallization .

Heterocyclic Analogues

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Pyrimidine ring with chlorine at position 2 and a methyl group at position 5.

- Impact : Pyrimidine’s two nitrogen atoms increase ring electron deficiency, enhancing reactivity toward nucleophilic substitution compared to pyridine derivatives. This compound’s carboxylic acid group (-COOH) offers higher acidity than the methyl ester in the target compound, affecting solubility and formulation .

Methyl Shikimate

- Structure : Cyclohexene ring with multiple hydroxyl groups and a methyl ester.

- Impact: The non-aromatic ring and polyhydroxylation result in distinct solubility profiles (higher water solubility) and biological roles (e.g., involvement in the shikimate pathway). Unlike the target compound, it lacks halogen substituents, reducing electrophilic reactivity .

Methyl Esters of Natural Products

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene-based methyl ester with a fused tricyclic framework.

- Impact : The bulky hydrophobic structure limits solubility in polar solvents, contrasting with the smaller, more polar target compound. Such diterpenes are primarily studied for antimicrobial and anti-inflammatory properties, whereas pyridine derivatives often target enzyme inhibition .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methyl 4-chloro-3-hydroxypyridine-2-carboxylate (MCHPC) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its biological activity is attributed to its structural features, which allow it to interact with various biological targets, such as enzymes and receptors.

Chemical Structure and Properties

MCHPC possesses a hydroxyl group and a chloro substituent on the pyridine ring, which are critical for its biological interactions. The presence of these functional groups facilitates hydrogen bonding and enhances the compound's binding affinity to target proteins. The general structure can be represented as follows:

The specific mechanism of action for MCHPC varies depending on its application. Research indicates that it may interact with molecular targets involved in metabolic pathways, potentially influencing enzyme activity or receptor signaling. The hydroxyl and chloro groups play significant roles in these interactions, affecting the compound's bioactivity through mechanisms such as:

- Enzyme Inhibition : MCHPC may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, altering physiological responses.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of MCHPC, particularly against Mycobacterium tuberculosis (Mtb). A high-throughput screening of chemical libraries identified MCHPC as a promising candidate with notable activity against Mtb strains. The compound demonstrated selective inhibition of the MmpL3 protein, which is essential for mycobacterial cell wall biosynthesis.

| Compound | Activity (µM) | Target |

|---|---|---|

| MCHPC | 21 | MmpL3 |

| Control | 50 | - |

Neuroprotective Properties

MCHPC has also been investigated for its neuroprotective effects. In vitro studies suggest that it may possess anti-neuroinflammatory properties, making it a potential candidate for treating neurodegenerative diseases. Interaction studies indicate that MCHPC binds to proteins involved in neuroinflammation, although detailed binding profiles require further investigation.

Case Studies

- Mycobacterial Inhibition : A study conducted using a phenotypic screening approach revealed that MCHPC exhibited significant activity against Mtb with an IC50 value of 21 µM. Further structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring could enhance its potency while maintaining selectivity.

- Neuroprotective Effects : In another study, MCHPC was tested in cellular models of neuroinflammation. The results showed that it significantly reduced pro-inflammatory cytokine levels, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-chloro-3-hydroxypyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with a pyridine precursor (e.g., 3-hydroxypyridine-2-carboxylate) and introduce the chloro substituent via electrophilic substitution or nucleophilic displacement. Use methyl ester protection for the carboxyl group during synthesis. Optimize reaction conditions (e.g., temperature, catalyst, solvent polarity) by monitoring intermediates via TLC or HPLC. For example, analogous esterification steps in similar compounds involve refluxing with H<sup>+</sup> catalysts (e.g., sulfuric acid) in methanol .

- Purification : Employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., chloro, hydroxyl, ester groups). IR spectroscopy confirms carbonyl (C=O) and hydroxyl (O–H) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. Refine data using SHELXL (for small molecules) with validation via R-factor and residual density analysis . ORTEP-3 can generate thermal ellipsoid plots for visualization .

Q. How can impurities or byproducts be identified during synthesis?

- Chromatography : Use HPLC with a C18 column and UV detection to separate impurities. Compare retention times against known standards.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns. For example, impurities in pyridine esters often arise from incomplete esterification or hydroxyl group oxidation .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice of this compound be systematically analyzed?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S motifs). Use software like Mercury (CCDC) to calculate bond distances/angles and generate interaction maps. This method is critical for understanding supramolecular assembly and stability .

- Case Study : In similar chloropyridine derivatives, hydroxyl groups often form O–H⋯O/N bonds with adjacent carbonyl or aromatic nitrogen atoms, creating chains or rings .

Q. What computational methods are suitable for analyzing ring puckering or conformational flexibility in this compound?

- Puckering Coordinates : Use Cremer-Pople parameters to quantify out-of-plane deviations for the pyridine ring. Software like Gaussian or CrystalExplorer calculates puckering amplitudes (Q) and phase angles (θ). For six-membered rings, a small Q (e.g., <0.5 Å) indicates near-planarity, while larger values suggest boat or chair conformations .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Disorder Handling : In SHELXL, split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. For twinning, use TWIN/BASF commands to model twin domains .

- Validation Tools : Check PLATON alerts for missed symmetry or solvent voids. Cross-validate with Hirshfeld surface analysis to ensure data consistency .

Q. What strategies mitigate steric or electronic challenges during functionalization of the hydroxyl group?

- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to reactions involving electrophiles. For nucleophilic substitutions (e.g., SNAr), activate the chloro substituent with Lewis acids (e.g., AlCl3) .

- Reactivity Studies : Monitor reaction kinetics via <sup>19</sup>F NMR (if fluorine analogs are used) or DFT calculations to predict regioselectivity. For example, steric hindrance from the methyl ester may direct electrophiles to the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.